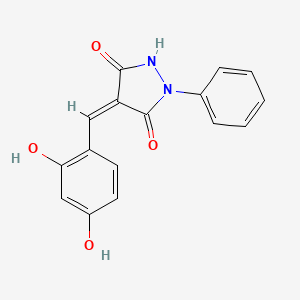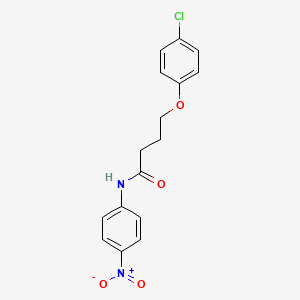
4-(2,4-dihydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,4-dihydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione, also known as DPPH, is a synthetic antioxidant compound that has gained significant attention in the field of scientific research. Its unique structure and properties make it an important molecule for various applications in the field of chemistry and biochemistry.
Wirkmechanismus
The mechanism of action of 4-(2,4-dihydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione involves the donation of a hydrogen atom to a free radical, thereby neutralizing it and preventing further damage to cells and tissues. This mechanism makes it an effective antioxidant and has led to its use in various applications in the field of biochemistry.
Biochemical and Physiological Effects:
4-(2,4-dihydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione has been shown to have various biochemical and physiological effects, including the inhibition of lipid peroxidation, the reduction of oxidative stress, and the prevention of DNA damage. It has also been found to have anti-inflammatory properties and may have a potential role in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2,4-dihydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione has several advantages for use in laboratory experiments, including its stability, solubility in various solvents, and ease of synthesis. However, it also has some limitations, including its potential toxicity and the need for further studies to determine its long-term effects.
Zukünftige Richtungen
There are several future directions for research on 4-(2,4-dihydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione, including the investigation of its potential use in the treatment of various diseases, the development of novel synthetic methods for its production, and the exploration of its potential as a food preservative. Additionally, further studies are needed to determine the optimal dosage and administration of 4-(2,4-dihydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione for various applications.
Synthesemethoden
4-(2,4-dihydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione can be synthesized through the reaction of 2,4-dihydroxybenzaldehyde with 1-phenyl-3,5-pyrazolidinedione in the presence of a catalyst such as piperidine. The reaction proceeds through a condensation reaction, producing a yellow crystalline product that is highly soluble in various solvents.
Wissenschaftliche Forschungsanwendungen
4-(2,4-dihydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione has been extensively studied for its antioxidant properties and has been found to be effective in scavenging free radicals. It has been used in various scientific research studies to investigate the mechanism of oxidative stress and its role in various diseases such as cancer, cardiovascular disease, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
(4Z)-4-[(2,4-dihydroxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c19-12-7-6-10(14(20)9-12)8-13-15(21)17-18(16(13)22)11-4-2-1-3-5-11/h1-9,19-20H,(H,17,21)/b13-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJHGVHCUABGAA-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=C(C=C3)O)O)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=C(C=C(C=C3)O)O)/C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-[(2,4-dihydroxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~1~-(3-methoxypropyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5233561.png)
![2-{[(2-methoxyphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5233579.png)
![(1-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-4-piperidinyl)methanol](/img/structure/B5233591.png)
![5-({1-[2-(2-sec-butylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5233607.png)
![2-(1,3-benzothiazol-2-ylthio)-N-[2-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B5233613.png)
![3-[(3-bromobenzyl)thio]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B5233619.png)
![N-(1-methyl-2-{[4-(methylsulfonyl)-1-piperazinyl]methyl}-1H-benzimidazol-5-yl)acetamide](/img/structure/B5233624.png)


![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-N-(4-ethylphenyl)acetamide](/img/structure/B5233638.png)
![2-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5233639.png)
![3-[(1-bromo-2-naphthyl)oxy]-N-(2-methoxyethyl)-1-propanamine](/img/structure/B5233640.png)
![3-(2-fluorophenyl)-11-(4-methylphenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5233641.png)
![5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(2-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5233652.png)